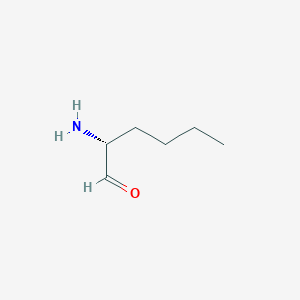![molecular formula C20H21N9O4 B10777700 2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Les voies synthétiques et les conditions réactionnelles pour LY341770 impliquent l'utilisation de la pyrrolo[2,3-d]pyrimidine comme structure centrale. La synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrrolo[2,3-d]pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation : Introduction de divers groupes fonctionnels sur la structure centrale pour obtenir les propriétés chimiques souhaitées.
Analyse Des Réactions Chimiques
LY341770 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : LY341770 peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
LY341770 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des antifolates à base de pyrrolo[2,3-d]pyrimidine.
Biologie : LY341770 est étudié pour ses interactions avec les cibles biologiques, en particulier la thymidylate synthase, une enzyme impliquée dans la synthèse de l'ADN.
Médecine : Le composé est étudié pour son potentiel en tant qu'agent antifolate en chimiothérapie, visant à inhiber la thymidylate synthase et à perturber la synthèse de l'ADN dans les cellules cancéreuses.
5. Mécanisme d'action
LY341770 exerce ses effets en ciblant la thymidylate synthase, une enzyme cruciale pour la synthèse de l'ADN. Le composé se lie au site actif de la thymidylate synthase, formant un complexe inhibiteur covalent fermé. Cette liaison inhibe l'activité de l'enzyme, empêchant la synthèse du thymidylate, un nucléotide nécessaire à la réplication de l'ADN. Par conséquent, LY341770 perturbe la synthèse de l'ADN et la prolifération cellulaire, ce qui en fait un candidat potentiel pour la chimiothérapie .
Applications De Recherche Scientifique
LY341770 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of pyrrolo[2,3-d]pyrimidine-based antifolates.
Biology: LY341770 is studied for its interactions with biological targets, particularly thymidylate synthase, an enzyme involved in DNA synthesis.
Medicine: The compound is investigated for its potential as an antifolate agent in cancer therapy, aiming to inhibit thymidylate synthase and disrupt DNA synthesis in cancer cells.
Mécanisme D'action
LY341770 exerts its effects by targeting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound binds to the active site of thymidylate synthase, forming a covalent closed inhibitory complex. This binding inhibits the enzyme’s activity, preventing the synthesis of thymidylate, a nucleotide required for DNA replication. As a result, LY341770 disrupts DNA synthesis and cell proliferation, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
LY341770 est comparé à d'autres antifolates à base de pyrrolo[2,3-d]pyrimidine, tels que LY231514. Bien que les deux composés ciblent la thymidylate synthase, LY341770 présente des caractéristiques structurales uniques qui peuvent conférer des affinités de liaison et des effets inhibiteurs différents. Des composés similaires incluent :
LY231514 : Un autre antifolate à base de pyrrolo[2,3-d]pyrimidine avec des mécanismes d'action similaires.
Méthotrexate : Un antifolate bien connu qui cible la dihydrofolate réductase mais a certains effets qui chevauchent ceux des inhibiteurs de la thymidylate synthase.
Pemetrexed : Un antifolate multicible qui inhibe plusieurs enzymes dépendantes du folate, notamment la thymidylate synthase.
La singularité de LY341770 réside dans ses modifications structurales spécifiques, qui peuvent améliorer son affinité de liaison et sa sélectivité pour la thymidylate synthase par rapport à d'autres antifolates.
Propriétés
Formule moléculaire |
C20H21N9O4 |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C20H21N9O4/c21-20-24-16-15(18(31)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(30)23-13(19(32)33)7-8-14-26-28-29-27-14/h1-2,4-5,9,13H,3,6-8H2,(H,23,30)(H,32,33)(H,26,27,28,29)(H4,21,22,24,25,31)/t13-/m0/s1 |
Clé InChI |
MXAFDBCLWLMXSI-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC4=NNN=N4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


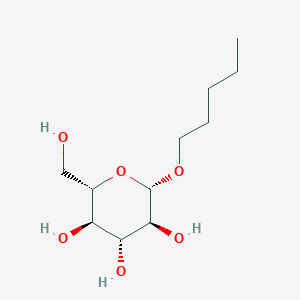


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
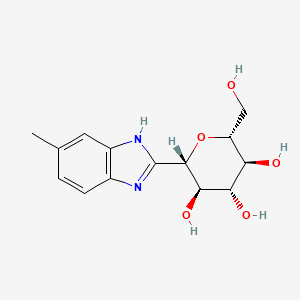

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)


![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
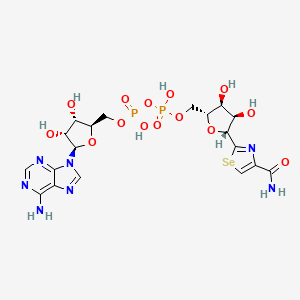
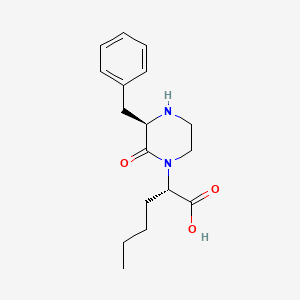
![(2R,3S,4R,5R,6S)-2-[(S)-amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777689.png)
